molecular formula C19H18BrNO3 B2612266 5-Bromo-7-methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione CAS No. 853751-76-5

5-Bromo-7-methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione

Cat. No.: B2612266
CAS No.: 853751-76-5
M. Wt: 388.261
InChI Key: LJZOEHIYODXGPW-UHFFFAOYSA-N
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Description

This compound belongs to the indoline-2,3-dione (isatin) family, characterized by a bicyclic scaffold with a 5-bromo substituent, a 7-methyl group, and a 3-(m-tolyloxy)propyl chain at the N1 position. The bromine atom enhances electrophilic reactivity, while the m-tolyloxypropyl moiety may influence lipophilicity and receptor interactions. Indoline-2,3-diones are known for diverse biological activities, including antimicrobial, anticancer, and central nervous system modulation .

Properties

IUPAC Name

5-bromo-7-methyl-1-[3-(3-methylphenoxy)propyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO3/c1-12-5-3-6-15(9-12)24-8-4-7-21-17-13(2)10-14(20)11-16(17)18(22)19(21)23/h3,5-6,9-11H,4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZOEHIYODXGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2C3=C(C=C(C=C3C)Br)C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions for synthesizing this compound would involve the use of brominated and methylated starting materials, along with appropriate protecting groups and catalysts to ensure the correct substitution pattern on the indole ring.

Industrial Production Methods

Industrial production of indole derivatives often employs large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and scalable production of complex molecules like 5-Bromo-7-methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different quinonoid structures.

    Reduction: The compound can be reduced to form dihydroindole derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinonoid structures, while reduction can yield dihydroindole derivatives.

Scientific Research Applications

5-Bromo-7-methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-7-methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation in cancer cells or disruption of viral replication in infected cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues: Substituent Variations

The following table highlights structural analogues and their similarity scores (0–1 scale) based on and :

Compound Name Substituents CAS Number Similarity Score Key Structural Differences
Target Compound 5-Br, 7-Me, N1-(3-(m-tolyloxy)propyl) - - Reference
5-Bromo-7-ethylindoline-2,3-dione 5-Br, 7-Et 108938-16-5 1.00 Ethyl vs. methyl at C7
5-Bromo-7-isopropylindoline-2,3-dione 5-Br, 7-iPr 6326-79-0 0.97 Isopropyl at C7
5-Chloro-1-methylindoline-2,3-dione 5-Cl, 1-Me 7477-63-6 0.81 Chlorine replaces bromine; methyl at N1

Key Observations :

  • Alkyl Chain at C7 : Ethyl or isopropyl groups (vs. methyl) increase lipophilicity, which may alter pharmacokinetic properties like membrane permeability .
  • N1 Modifications : The 3-(m-tolyloxy)propyl chain in the target compound introduces aromaticity and flexibility, contrasting with simpler N1-methyl groups in analogues. This likely impacts receptor selectivity .
Antimalarial Activity
  • Target Compound: No direct data provided, but structurally related 5-bromoindoline-2,3-diones exhibit antiplasmodial activity. For example, 5-Bromo-1-[2-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]indoline-2,3-dione showed IC50 = 1.81 µM against Plasmodium falciparum .
  • Analogues: 5,6-Dichloroindoline-2,3-dione (CAS 6341-92-0): Similar scaffold but lower bromine content; activity data unavailable. Non-halogenated isatins (e.g., methisazone): Demonstrated antiviral activity but weaker antiparasitic effects .
Receptor Affinity and Selectivity
  • Target Compound : The 3-(m-tolyloxy)propyl group may confer selectivity for σ2 receptors, as indoline-2,3-diones generally show poor σ1 affinity (Kis1 > 844 nM) but high σ2 selectivity (Kis1/Kis2 > 72) .
  • Analogues :
    • Benzoxazolone derivatives: High σ1 affinity (Kis1 = 2.6–30 nM) but low σ2 selectivity.
    • 5-Bromo-7-ethylindoline-2,3-dione: Similar bromine positioning but lacks the propyl chain; receptor data unavailable.

Biological Activity

5-Bromo-7-methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione is a synthetic organic compound belonging to the indole family. It exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position and a 3-(m-tolyloxy)propyl substituent on the indoline-2,3-dione core. Its unique structure is believed to confer distinct chemical and biological properties compared to other indole derivatives.

Target Receptors:
The primary target of 5-Bromo-7-methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione is the dopamine D2 receptor .

Binding Affinity:
The compound interacts with the D2 receptor through specific binding interactions that influence dopaminergic pathways in the brain. This interaction affects various physiological functions, including motor control and hormone release.

Biochemical Pathways:
The modulation of dopaminergic pathways can lead to significant changes in neurological functions, which may have implications for treating disorders related to dopamine dysregulation, such as schizophrenia and Parkinson's disease.

Pharmacokinetics

In silico analyses suggest that compounds within the isoindoline class, including this compound, possess favorable pharmacokinetic properties. These properties include good absorption, distribution, metabolism, and excretion profiles, which are crucial for their potential therapeutic applications.

Biological Activities

Research indicates that 5-Bromo-7-methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione exhibits several biological activities:

  • Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For example, it has shown potential against various cancer cell lines, including breast cancer cells .
  • Anti-inflammatory Effects: The compound may possess anti-inflammatory properties by modulating inflammatory cytokines and pathways. This could be beneficial in treating conditions characterized by chronic inflammation.
  • Antiviral Properties: Some studies have indicated that indole derivatives can exhibit antiviral activity. While specific data on this compound's antiviral efficacy is limited, its structural characteristics suggest potential in this area .

Case Studies

Several studies have investigated the biological activity of similar compounds within the indole family:

  • Study on Anticancer Activity: A study evaluated various indole derivatives for their cytotoxic effects on MCF-7 breast cancer cells. Compounds with bromine substitutions demonstrated enhanced cytotoxicity compared to non-brominated analogs .
  • Anti-inflammatory Research: Research into pyrazole derivatives has shown that compounds with similar structural features can significantly reduce nitric oxide production in LPS-stimulated macrophages, indicating potential anti-inflammatory effects .

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
5-Bromoindoline-2,3-dioneLacks m-tolyloxypropyl groupLimited anticancer activity
3-(m-Tolyloxy)propylindoline-2,3-dioneSimilar structure without bromineModerate cytotoxicity
5-Bromo-7-methylindoline-2,3-dioneBromine at 5-positionEnhanced anticancer properties

Q & A

Q. How does the m-tolyloxypropyl side chain influence the compound’s electronic properties and binding affinity?

  • Methodology : Perform Hammett analysis to quantify electronic effects of the substituent. Use molecular dynamics simulations to study conformational flexibility and binding modes with target proteins (e.g., cytochrome P450). Compare with analogues lacking the side chain .

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